Imatinib (Pyridine)-N-oxide - 571186-92-0

Imatinib (Pyridine)-N-oxide

Catalog Number: EVT-340121
CAS Number: 571186-92-0
Molecular Formula: C29H31N7O2
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imatinib is a 2-phenylamino-pyrimidine derivative protein that is a medication used to manage and treat chronic myelogenous leukemia, gastrointestinal stromal tumors, and other malignancies . It is in the tyrosine-kinase inhibitors class of drugs . The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .


Synthesis Analysis

A classical convergent approach for the synthesis of the anticancer drug imatinib has been substantially improved . Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .


Molecular Structure Analysis

Imatinib works by binding close to the ATP binding site of bcr-abl, locking it in a closed or self-inhibited conformation, and therefore inhibiting the enzyme activity of the protein semi-competitively . The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .


Chemical Reactions Analysis

Imatinib first selectively engages Abl kinase in its autoinhibitory conformation . Consistent with inferences drawn from previous experimental studies, imatinib then induces a large conformational change of the protein to reach a bound complex that closely resembles published crystal structures .


Physical And Chemical Properties Analysis

The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . Rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .

Synthesis Analysis

While specific details regarding the synthesis of Imatinib (Pyridine)-N-oxide remain limited in the provided literature, it's crucial to understand its origin. Imatinib (Pyridine)-N-oxide is a metabolite, meaning it's generated within the body through the metabolic processing of Imatinib mesylate. This process likely involves enzymatic oxidation, potentially by cytochrome P450 enzymes, leading to the formation of the N-oxide moiety on the pyridine ring of Imatinib. [] Further research is needed to elucidate the detailed synthetic pathway of Imatinib (Pyridine)-N-oxide within a laboratory setting.

Mechanism of Action

While the precise mechanism of action for Imatinib (Pyridine)-N-oxide is not fully elucidated, research suggests its involvement in modulating Imatinib pharmacokinetics. Specifically, studies indicate a potential link between Imatinib (Pyridine)-N-oxide levels, particularly the trough concentration and the peak/trough ratio, with the response to Imatinib treatment in CML patients. This suggests a potential role of Imatinib (Pyridine)-N-oxide in influencing Imatinib absorption, distribution, metabolism, and excretion. [] Further investigations are necessary to delve deeper into its precise interactions with biological systems and potential therapeutic implications.

Applications

The primary application of Imatinib (Pyridine)-N-oxide in scientific research, based on current knowledge, lies in its potential as a biomarker for Imatinib response in CML patients. Research suggests that specific pharmacokinetic parameters of Imatinib (Pyridine)-N-oxide, such as trough concentration and peak/trough ratio, might be associated with treatment outcomes. This finding highlights the possibility of utilizing Imatinib (Pyridine)-N-oxide monitoring as a tool for personalized Imatinib therapy, potentially optimizing treatment strategies and improving patient outcomes. []

Imatinib Mesylate (IM)

Compound Description: Imatinib mesylate (IM) is a tyrosine kinase inhibitor widely used in treating chronic myeloid leukemia (CML). It functions by inhibiting the BCR-ABL tyrosine kinase, a protein produced by the Philadelphia chromosome abnormality in CML. This inhibition prevents the proliferation of cancerous cells. []

Relevance: Imatinib (pyridine)-N-oxide is a metabolite of Imatinib mesylate. [] The structural relationship lies in the oxidation of the nitrogen atom in the pyridine ring of Imatinib mesylate to form the N-oxide derivative.

N-Desmethyl Imatinib

Compound Description: N-Desmethyl imatinib is the primary metabolite of Imatinib mesylate, formed by demethylation. While it displays some inhibitory activity against BCR-ABL, it is less potent than Imatinib itself. []

Relevance: N-Desmethyl Imatinib shares the same core structure with Imatinib (Pyridine)-N-oxide. Both compounds are metabolites of Imatinib Mesylate and therefore are structurally related. []

Pyridine-N-oxide Derivatives

Properties

CAS Number

571186-92-0

Product Name

Imatinib (Pyridine)-N-oxide

IUPAC Name

N-[4-methyl-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide

Molecular Formula

C29H31N7O2

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)33-29-30-12-11-26(32-29)24-4-3-13-36(38)20-24)31-28(37)23-8-6-22(7-9-23)19-35-16-14-34(2)15-17-35/h3-13,18,20H,14-17,19H2,1-2H3,(H,31,37)(H,30,32,33)

InChI Key

QEQWNPDNPZKKNH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-]

Synonyms

N-[4-Methyl-3-[[4-(1-oxido-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide; CGP 72383;

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.